molecular formula C24H16N4S B1674623 2,3,4,5-Tetra(4-pyridyl)thiophene CAS No. 64048-12-0

2,3,4,5-Tetra(4-pyridyl)thiophene

Cat. No. B1674623
CAS RN: 64048-12-0
M. Wt: 392.5 g/mol
InChI Key: USWLOKMMUTWFMD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetra(4-pyridyl)thiophene, also known as GANT58, is a compound with the molecular formula C24H16N4S and a molecular weight of 392.5 g/mol . It is known to inhibit Hh signaling downstream of smo and sufu.


Synthesis Analysis

The synthesis of thiophene derivatives, including 2,3,4,5-Tetra(4-pyridyl)thiophene, often involves heterocyclization of various substrates . A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) has been disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetra(4-pyridyl)thiophene allows it to coordinate to metal centers with diverse modes . It has been used in the construction of coordination frameworks with zeolite-like topologies .


Chemical Reactions Analysis

Reactions of tetrahedral Cu (I) and Ag (I) cations with 2,3,4,5-tetra (4-pyridyl)thiophene have been reported, allowing targeted construction of coordination frameworks with zeolite-like topologies .


Physical And Chemical Properties Analysis

2,3,4,5-Tetra(4-pyridyl)thiophene is a white to pale yellow compound that is soluble in DMSO . It has a molecular weight of 392.48 g/mol .

Scientific Research Applications

Electronic and Electrochemical Properties

The study of heterocyclic compounds, including thiophenes with various ferrocenyl substitutions, reveals significant insights into their electronic and electrochemical properties. Such compounds exhibit a range of reversible electrochemical responses based on their substitution patterns. This research highlights the potential of these compounds in developing advanced materials with controlled electronic properties for various applications, such as electrochromic devices and electronic communication systems (Hildebrandt et al., 2011).

Coordination Polymers and Chemical Sensors

The development of coordination polymers using bidentate N-donor linkers, including pyridine derivatives, has been explored. These materials exhibit unique self-assembly into ladder structures, which show promise in applications such as chemical sensors due to their reversible polymerization and color change in response to various solvents, indicating potential for selective chemical detection (Hallale et al., 2005).

Nonlinear Optical (NLO) Applications

Research into novel NLO-chromophores incorporating pyrrole as an electron donor group demonstrates the modulation of optical and electronic properties through the introduction of acceptor groups. These findings suggest the suitability of such compounds for second-order nonlinear optical applications, highlighting the role of thiophene and pyridyl groups in enhancing the materials' NLO properties and thermal stability (Castro et al., 2012).

Electrochromic Properties

The synthesis of thieno[3,2-b]thiophene-based compounds with electron-deficient side groups offers insights into their electrochromic properties. These polymers exhibit rapid and reversible color changes, suggesting applications in electrochromic devices. The study underscores the importance of structural modification in tuning the electrochromic performance of conjugated polymers (Shao et al., 2017).

Molecular Electronics

The development of tetrakis(dimethylsilyl)thiophene represents a notable advancement in the synthesis of tetrasilylthiophenes. This research provides valuable insights into the effects of dimethylsilyl groups on the structural and electronic properties of the thiophene ring, offering potential applications in molecular electronics and materials science (Kyushin et al., 2006).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

The future directions of 2,3,4,5-Tetra(4-pyridyl)thiophene research could involve further exploration of its inhibitory effects on the Hh signaling pathway. Its potential in the construction of coordination frameworks with zeolite-like topologies could also be further investigated .

properties

IUPAC Name

4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLOKMMUTWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291438
Record name 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetra(4-pyridyl)thiophene

CAS RN

64048-12-0
Record name 64048-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JG Lin, SQ Zang, ZF Tian, YZ Li, YY Xu, HZ Zhu… - …, 2007 - pubs.rsc.org
Three novel coordination polymers, [Mn(TPB)0.5(IPA)(H2O)2]n (1), [Zn1.5(TPB)0.5(TMA)(H2O)·(H2O)]n (2), and [Co(TPB)0.5(PMA)0.5(H2O)2·(H2O)]n (3) (TPB = 1,2,3,4-tetra-(4-pyridyl)-…
Number of citations: 166 pubs.rsc.org
HI Thayer, BB Corson - Journal of the American Chemical Society, 1948 - ACS Publications
These results are similar to those of Aronstein and von Nierop, 1 who treated toluene with sulfur at 200 and 250-300 to obtain stilbene andtetraphenylthiophene, respectively. Likewise, …
Number of citations: 39 pubs.acs.org
OV Dolomanov, DB Cordes, NR Champness… - Chemical …, 2004 - pubs.rsc.org
Reactions of tetrahedral Cu(I) and Ag(I) cations with 2,3,4,5-tetra(4-pyridyl)thiophene allows targeted construction of coordination frameworks with zeolite-like, 42.84, topologies. …
Number of citations: 2 pubs.rsc.org
QZ Liu, SS Wang, TF Wang, JG Lin, XH Ju… - Journal of Chemical …, 2016 - Springer
A novel two-dimensional (2D), layered, helical supramolecular architecture constructed via cooperative hydrogen bond and halogen bonds was synthesized and characterized: [(BMBA) …
Number of citations: 1 link.springer.com
PM Allen, H Allen, O Hill, NJ Walton - Journal of electroanalytical chemistry …, 1984 - Elsevier
Fifty-four bifunctional organic compounds were studied to assess their ability to promote the direct electrochemistry of horse heart cytochrome c at a modified gold electrode. From the …
Number of citations: 355 www.sciencedirect.com
R Rossi, F Bellina, M Lessi, C Manzini, LA Perego - Synthesis, 2014 - thieme-connect.com
This review with 387 references covers the literature until the end of November 2013 on the synthesis of multiply arylated heteroarenes via highly selective palladium-catalyzed direct C–…
Number of citations: 67 www.thieme-connect.com
F Wang, HX Zhang, J Zhang - Advanced Structural Chemistry …, 2021 - Wiley Online Library
Over the past decade, great progress of coordination polymers including metal–organic frameworks (MOFs) has been made and tens of thousands of new compounds have been …
Number of citations: 3 onlinelibrary.wiley.com
AT Tweedie - 1956 - search.proquest.com
Preparation of trans-l, 2-d1 (2-pyridy 1) ethylene Attempted reactions with 1, 2-di (2-pyridyl) ethyleneglýco1....... Preparation of ethyl-2-pyridy 1 ao etate. Preparation of l., 2-di (4-pyridyl) …
Number of citations: 0 search.proquest.com
E Soe, JS Kim, I Chakraborty… - European Journal of …, 2019 - Wiley Online Library
We report two cationic silver‐based coordination polymers with N‐donating quinoxaline as the linker. [Ag(quinoxaline) + ] [ – O 3 S(CH 2 ) 2 SO 3 – ] 0.5 ·2H 2 O (which we denote as …
CY Su, CL Chen, JY Zhang… - Design and Construction of …, 2009 - books.google.com
Assembly of silver (I) coordination polymers has received great attention in recent decades as being one of the most exciting research fields in supramolecular coordination chemistry [1]…
Number of citations: 9 books.google.com

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